5-Bromo-2-hydroxy-3-methoxybenzoic acid 5-Bromo-2-hydroxy-3-methoxybenzoic acid
Brand Name: Vulcanchem
CAS No.: 35090-76-7
VCID: VC2361260
InChI: InChI=1S/C8H7BrO4/c1-13-6-3-4(9)2-5(7(6)10)8(11)12/h2-3,10H,1H3,(H,11,12)
SMILES: COC1=CC(=CC(=C1O)C(=O)O)Br
Molecular Formula: C8H7BrO4
Molecular Weight: 247.04 g/mol

5-Bromo-2-hydroxy-3-methoxybenzoic acid

CAS No.: 35090-76-7

Cat. No.: VC2361260

Molecular Formula: C8H7BrO4

Molecular Weight: 247.04 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-hydroxy-3-methoxybenzoic acid - 35090-76-7

Specification

CAS No. 35090-76-7
Molecular Formula C8H7BrO4
Molecular Weight 247.04 g/mol
IUPAC Name 5-bromo-2-hydroxy-3-methoxybenzoic acid
Standard InChI InChI=1S/C8H7BrO4/c1-13-6-3-4(9)2-5(7(6)10)8(11)12/h2-3,10H,1H3,(H,11,12)
Standard InChI Key VQCPZBYERTTWDS-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1O)C(=O)O)Br
Canonical SMILES COC1=CC(=CC(=C1O)C(=O)O)Br

Introduction

Physical and Chemical Properties

5-Bromo-2-hydroxy-3-methoxybenzoic acid possesses a distinct molecular structure with multiple functional groups that contribute to its chemical versatility and reactivity. The compound's key physical and chemical properties are summarized in the following table:

PropertyValue
CAS Registry Number35090-76-7
IUPAC Name5-bromo-2-hydroxy-3-methoxybenzoic acid
Molecular FormulaC₈H₇BrO₄
Molecular Weight247.04 g/mol
Synonyms5-Bromo-O-vanillic acid, Benzoic acid, 5-bromo-2-hydroxy-3-methoxy-
InChIInChI=1S/C8H7BrO4/c1-13-6-3-4(9)2-5(7(6)10)8(11)12/h2-3,10H,1H3,(H,11,12)
InChI KeyVQCPZBYERTTWDS-UHFFFAOYSA-N
SMILESCOC1=CC(=CC(=C1O)C(=O)O)Br
Physical StateSolid
GHS PictogramGHS07
Signal WordWarning
Hazard StatementsH302-H315-H319-H335
Precautionary StatementsP261-P305+P351+P338

The molecular structure features several key functional groups that determine its chemical behavior: a carboxylic acid group (-COOH), a phenolic hydroxyl group (-OH), a methoxy group (-OCH₃), and a bromine atom substituent. The presence of these groups creates a highly functionalized molecule that can participate in various chemical transformations .

Chemical Reactions and Reactivity

The presence of multiple functional groups in 5-Bromo-2-hydroxy-3-methoxybenzoic acid enables it to participate in a variety of chemical transformations, making it a versatile synthetic intermediate.

Amide Formation Reactions

A significant application documented in the research literature involves amide coupling reactions. In one specific example, 5-Bromo-2-hydroxy-3-methoxybenzoic acid was reacted with (S)-2-(aminomethyl)-N-cyclopropylmethylpyrrolidine using benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) as a coupling agent. The reaction was conducted in anhydrous acetonitrile with triethylamine as a base .

The detailed procedure was described as follows:
"To a solution of 5-bromo-2-hydroxy-3-methoxybenzoic acid, 1 (0.25 g, 1 mmol) in anhydrous acetonitrile (5 mL) was added (S)-2-(aminomethyl)-N-cyclopropylmethylpyrrolidine 2 (0.17g, 1.1 mmol). This mixture was stirred at room temperature and BOP reagent (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate, 0.44 g, 1 mmol) and triethylamine (0.4 mL) was added. The reaction mixture was stirred for 24 hrs."

This reaction produced (S)-5-Bromo-N-[(1-cyclopropylmethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-methoxybenzamide, which served as a precursor for further synthetic transformations.

Applications in Research and Development

5-Bromo-2-hydroxy-3-methoxybenzoic acid has found significant applications in several research areas, particularly in pharmaceutical and medicinal chemistry.

Radioligand Development

One of the most notable applications documented in the research literature is the use of this compound as a key starting material in the synthesis of radioligands for positron emission tomography (PET) imaging. In a specific example, it was employed as a precursor in the synthesis of [¹¹C]Cyclopropyl-FLB 457, a PET radioligand designed for studying low densities of dopamine D₂ receptors .

The synthetic pathway involved:

  • Amide formation with (S)-2-(aminomethyl)-N-cyclopropylmethylpyrrolidine

  • Subsequent methylation with [¹¹C]methyl triflate

  • Final preparation of a compound with picomolar binding affinity to D₂ receptors (Ki(D₂) = 0.003 nM)

This application demonstrates the compound's value in developing molecular probes for neuroimaging and neuroscience research.

Building Block in Organic Synthesis

The unique substitution pattern of 5-Bromo-2-hydroxy-3-methoxybenzoic acid makes it a valuable building block in organic synthesis. The bromine substituent provides a handle for further functionalization through various cross-coupling reactions, enabling the construction of more complex molecular architectures.

Comparison with Related Compounds

Understanding the relationship between 5-Bromo-2-hydroxy-3-methoxybenzoic acid and structurally similar compounds provides valuable insights into its chemical behavior and potential applications.

Comparison with 5-Bromo-2-hydroxy-3-methoxybenzaldehyde

5-Bromo-2-hydroxy-3-methoxybenzoic acid is the oxidation product of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde. The key differences between these compounds are summarized in the following table:

Property5-Bromo-2-hydroxy-3-methoxybenzoic acid5-Bromo-2-hydroxy-3-methoxybenzaldehyde
CAS Number35090-76-75034-74-2
Molecular FormulaC₈H₇BrO₄C₈H₇BrO₃
Molecular Weight247.04 g/mol231.04 g/mol
Functional GroupCarboxylic acid (-COOH)Aldehyde (-CHO)
AcidityHigher (carboxylic acid + phenolic OH)Lower (phenolic OH only)
Key ReactionsAmidation, esterificationOxidation, reduction, imine formation

While the aldehyde precursor can undergo various transformations including oxidation to form the corresponding carboxylic acid, reduction to alcohols, and condensation reactions with amines, the carboxylic acid derivative offers different reactivity patterns centered on the carboxyl group .

Comparison with 2-Bromo-5-methoxybenzoic Acid

Another related compound with a different substitution pattern is 2-Bromo-5-methoxybenzoic acid (CAS 22921-68-2):

Property5-Bromo-2-hydroxy-3-methoxybenzoic acid2-Bromo-5-methoxybenzoic acid
CAS Number35090-76-722921-68-2
Molecular FormulaC₈H₇BrO₄C₈H₇BrO₃
Molecular Weight247.04 g/mol231.05 g/mol
Substitution PatternBr at C5, OH at C2, OCH₃ at C3Br at C2, OCH₃ at C5
Key DifferenceContains phenolic OH groupLacks phenolic OH group
Melting PointNot specified in literature159.0 to 163.0 °C

The absence of the phenolic hydroxyl group in 2-Bromo-5-methoxybenzoic acid significantly alters its chemical properties, particularly its acidity and hydrogen-bonding capabilities .

Comparison with 5-Bromo-2,3-dimethoxybenzoic acid

5-Bromo-2,3-dimethoxybenzoic acid (CAS 72517-23-8) represents another structural analog with a different functional group pattern:

Property5-Bromo-2-hydroxy-3-methoxybenzoic acid5-Bromo-2,3-dimethoxybenzoic acid
CAS Number35090-76-772517-23-8
Molecular FormulaC₈H₇BrO₄C₉H₉BrO₄
Molecular Weight247.04 g/mol261.07 g/mol
Substitution PatternBr at C5, OH at C2, OCH₃ at C3Br at C5, OCH₃ at C2, OCH₃ at C3
Key DifferenceContains phenolic OH groupHas methoxy group instead of OH

The replacement of the hydroxyl group with a methoxy group in 5-Bromo-2,3-dimethoxybenzoic acid eliminates the possibility of intramolecular hydrogen bonding and alters its reactivity profile .

SupplierCatalog InformationPurity
TCI Chemical TradingProduct Code: Not specifiedNot specified
Vulcan ChemVCID: VC2361260Research grade
JK ChemicalsProduct Number: OR79887Not specified
Benchmark Chemical (百灵威)ABC-Y111786597%

The compound is typically supplied as a solid and is intended for research and development purposes only .

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